DFHBI is classified under the category of organic compounds known as imidazolinones. Its chemical formula is , with a molecular weight of approximately 252.22 g/mol. The compound is commercially available from various suppliers for research purposes, and it is typically presented in a lyophilized form with a purity greater than 95% .
DFHBI can be synthesized through several chemical pathways that involve the condensation of appropriate precursors. The synthesis generally includes the following steps:
The synthetic process may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The synthesis can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm the structure and purity of DFHBI .
DFHBI features a complex molecular structure that includes:
This structure allows DFHBI to adopt a planar conformation when bound to RNA aptamers, which is crucial for its fluorescence activation.
DFHBI undergoes specific interactions with RNA aptamers that lead to fluorescence activation. The primary reaction involves:
The binding affinity of DFHBI for these aptamers is typically in the submicromolar range, indicating strong interactions that facilitate effective imaging applications .
The mechanism by which DFHBI operates involves several steps:
Quantitative measurements indicate that the dissociation constant for DFHBI binding to Spinach is approximately 7.9 µM, demonstrating its efficacy as a fluorescent probe in live-cell imaging studies .
Relevant data from spectroscopic analyses show significant changes in absorption and emission spectra upon complex formation with RNA .
DFHBI has become an essential tool in molecular biology for various applications:
These applications underscore DFHBI's significance in advancing our understanding of RNA biology and its potential therapeutic implications .
DFHBI (3,5-Difluoro-4-hydroxybenzylidene imidazolinone) is intrinsically non-fluorescent in aqueous solution due to free rotation around its benzylidene bond and rapid non-radiative decay. Fluorescence activation occurs exclusively upon binding to specific RNA aptamers like Spinach, which enforce a planar, rigidified conformation of DFHBI resembling the chromophore environment in green fluorescent protein. This restriction inhibits non-radiative decay pathways, enabling radiative relaxation with a peak emission at 501 nm [2] [6].
The photocycle of Spinach-DFHBI involves reversible light-driven processes distinct from irreversible photobleaching. Under 473 nm illumination, the complex undergoes rapid photoconversion (koff = 11.7–21.2 s⁻¹), leading to transient dissociation of DFHBI and fluorescence decay. Subsequent recovery (85–95% of initial signal) occurs spontaneously in the dark due to fluorogen rebinding [2]. This photophysical behavior necessitates low-repetition illumination schemes for live-cell imaging to minimize complex dissociation.
Table 1: Photophysical Properties of Spinach-DFHBI Complexes
Property | Value | Measurement Conditions |
---|---|---|
Fluorescence Lifetime | 4.0 ± 0.1 ns | 20°C, 40 mM HEPES, 125 mM KCl |
Excitation Maximum | 447 nm | In vitro, pH 7.5 |
Emission Maximum | 501 nm | In vitro, pH 7.5 |
Dissociation Rate (koff) | 11.7–21.2 s⁻¹ | 0.2 kW/cm² illumination intensity |
Photoconversion Recovery | 85–95% in dark | After 2-second illumination |
Spectroscopic analyses reveal discrepancies between absorption (427 nm peak) and fluorescence excitation spectra (460 nm peak) in DFHBI-Baby Spinach complexes. This suggests conformational heterogeneity within the bound state, potentially involving cis-trans isomerization or competing dark binding sites [7].
Broccoli, a 49-nucleotide aptamer derived via fluorescence-activated cell sorting (FACS), exhibits enhanced performance with DFHBI compared to Spinach. Its optimized tertiary structure reduces magnesium dependence, enabling robust folding at physiological Mg²⁺ concentrations (0.5–1 mM). This results in 100% increased cellular brightness in E. coli compared to Spinach2 [3]. The Broccoli-DFHBI complex shares spectral properties with Spinach (λex/λem ≈ 472/507 nm) but achieves higher quantum yield due to improved fluorophore shielding [3] [6].
Squash aptamers bind the cyanine-derived fluorophore DFHO (structurally distinct from DFHBI) but exemplify engineering principles relevant to DFHBI systems. Their binding pockets utilize π-stacking and hydrogen bonding to rigidify fluorophores, analogous to Broccoli’s interactions with DFHBI. Mutagenesis studies confirm that conserved guanines (G9, G21, G48) and adenines (A15, A44) form critical stacking contacts with DFHBI’s imidazolinone ring [4] [9].
Table 2: Comparative Analysis of DFHBI-Binding Aptamers
Aptamer | Length (nt) | Kd (μM) | Brightness Relative to Spinach | Key Structural Innovations |
---|---|---|---|---|
Spinach | 98 | 0.3–1.3 | 1× | Original G-quadruplex binder |
Spinach2 | 95 | 0.5 | 1.8× | Stabilized stem-loops |
Broccoli | 49 | 0.4 | 2.0× | Reduced Mg²⁺ dependence, no tRNA scaffold |
Baby Spinach | 56 | 4.4 | 0.95× | Truncated G-quadruplex core |
Baby Spinach (56 nucleotides) exemplifies structure-guided minimization of the original Spinach aptamer. By removing non-essential helical domains while retaining the G-quadruplex core, it achieves 95% of Spinach’s fluorescence intensity despite a higher dissociation constant (Kd ≈ 4.4 μM vs. 0.3–1.3 μM). This truncation improves mechanical stability and reduces misfolding in ribosomal RNA fusions [5] [7].
Corn represents a divergent 28-nucleotide aptamer evolved to bind DFHO rather than DFHBI. However, its homodimeric architecture provides insights for DFHBI aptamer engineering. Corn functions as a quasisymmetric dimer encapsulating one fluorophore at its interface, with six unpaired adenosines forming a base-less recognition pocket. This unique topology enables exceptional photostability (100-fold improvement over Spinach) through fluorophore burial [4]. Though not a DFHBI-binder, Corn’s dimerization principle inspired heterodimeric Spinach mutants for detecting RNA-RNA interactions.
Table 3: Miniaturized Aptamers for DFHBI/GFP-like Fluorophores
Aptamer | Length (nt) | Fluorophore | Quantum Yield | Application Advantages |
---|---|---|---|---|
Baby Spinach | 56 | DFHBI | ≈0.80 | Ribosomal tagging, nuclease resistance |
Broccoli | 49 | DFHBI | ≈0.85 | Mammalian cell expression without Mg²⁺ boost |
Corn | 28 | DFHO | ≈0.75 | Extreme photostability, split aptamer designs |
G-quadruplexes serve as central structural platforms for DFHBI binding across multiple aptamers. In Spinach, a unique two-tiered G-quadruplex forms via double chain-reversal loops (G22-G23 and G26-G27), stabilized by an octacoordinate potassium ion between tetrad layers. This motif positions DFHBI in a planar conformation through π-stacking with G-quartets and hydrogen bonding with adjacent nucleotides (e.g., U62, A24) [5].
Broccoli’s G-quadruplex exhibits reduced magnesium dependence due to optimized loop geometry and tertiary interactions. This enables efficient folding under cellular potassium concentrations (≈140 mM), whereas Spinach requires >2 mM Mg²⁺ for stability. Crowded molecular environments further stabilize these motifs by promoting compact folding [3] [8]. Mutational studies confirm that G-quadruplex disruption abolishes fluorescence: Replacement of key guanines (G8, G13, G32) in Broccoli reduces DFHBI affinity by >100-fold [3].
Table 4: Cation Dependence in G-Quadruplex-Aptamers
Aptamer | K⁺ Half-Saturation (mM) | Mg²⁺ Enhancement Threshold (mM) | G-Quadruplex Topology |
---|---|---|---|
Spinach | 9.6 | 2.0 | Two-tiered parallel |
Broccoli | <5 | None required | Three-tiered hybrid |
Baby Spinach | 8.2 | 1.5 | Two-tiered parallel |
The G-quadruplex motif demonstrates exceptional conformational plasticity. In Spinach, cation substitution (Na⁺ → K⁺) induces tetrad rearrangements that alter DFHBI binding affinity, while molecular crowding agents like PEG 200 mimic intracellular conditions, reducing Kd by 3-fold [5] [8]. This flexibility enables rational engineering of next-generation aptamers with tuned fluorophore specificity and environmental responsiveness.
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